APTO-253 isomer

Reproducibility Quality Control Oncology Research

AML and lymphoma researchers seeking to dissect the KLF4/c-Myc axis face a scarcity of selective chemical probes with favorable safety profiles. APTO-253 isomer fills this gap as a dual-action MTF-1 inhibitor and KLF4 inducer that downregulates c-Myc without myelosuppression-a key advantage over conventional chemotherapeutics. • Potent antiproliferative activity: IC50 57 nM-1.75 μM across AML and lymphoma cell lines • Unique mechanism: MTF-1 binding → KLF4 induction → c-Myc suppression; requires intracellular conversion to active [Fe(253)3] complex • ≥98% HPLC purity, consistent batch-to-batch; shipped globally for preclinical oncology and immuno-oncology studies

Molecular Formula C22H14FN5
Molecular Weight 367.38
CAS No. 1422826-80-9
Cat. No. B605548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPTO-253 isomer
CAS1422826-80-9
SynonymsAPTO-253 isomer;  APTO 253 isomer;  APTO253 isomer;  LOR 253 isomer;  LOR253 isomer;  LOR-253 isomer;  LT-253 isomer; 
Molecular FormulaC22H14FN5
Molecular Weight367.38
Structural Identifiers
SMILESCC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=C(F)C=C6
InChIInChI=1S/C22H14FN5/c1-11-17(13-7-6-12(23)10-16(13)26-11)22-27-20-14-4-2-8-24-18(14)19-15(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28)
InChIKeyZBMZAZLIAFTXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APTO-253 Isomer: High-Purity KLF4 Inducer for Anticancer Research


APTO-253 isomer (CAS 1422826-80-9), also known as LOR-253 or LT-253, is a specific small-molecule inducer of the tumor suppressor Krüppel-like factor 4 (KLF4) and a metal-regulatory transcription factor 1 (MTF-1) inhibitor, with the 6-fluoro positional isomer form [1]. It exhibits potent antiproliferative activity against acute myeloid leukemia (AML) and lymphoma cell lines, with reported IC50 values ranging from 57 nM to 1.75 μM [2]. This compound, with a molecular formula of C22H14FN5 and a purity standard of ≥98% (HPLC), is utilized extensively in preclinical oncology research to investigate the KLF4/c-Myc regulatory axis and its role in apoptosis, cell cycle arrest, and tumor suppression .

Why Generic MYC or KLF4 Modulators Cannot Substitute


APTO-253 isomer is a precise molecular tool with a unique, pleiotropic mechanism of action that is not replicated by generic MYC inhibitors (e.g., 10074-G5) or broad-spectrum epigenetic modulators. It exerts its effect through a specific cascade: binding and inhibition of MTF-1, leading to the induction of KLF4 tumor suppressor expression, which in turn downregulates the c-Myc oncoprotein [1]. This dual action of upregulating a tumor suppressor and downregulating an oncogene distinguishes it from agents that solely target c-Myc expression. Furthermore, its activity is dependent on intracellular conversion from a monomer to a ferrous complex [Fe(253)3], a unique metabolic step that may contribute to its favorable in vivo safety profile, including a lack of myelosuppression, which is a common dose-limiting toxicity for many conventional chemotherapeutics and some targeted agents . These distinct mechanistic and safety features preclude simple substitution with other in-class compounds.

Quantitative Evidence for Choosing APTO-253 Isomer


Defined Purity Specification for Reproducible Activity

Procurement of APTO-253 isomer from reputable vendors includes a certified purity level of >98% as determined by High-Performance Liquid Chromatography (HPLC), which is essential for ensuring reproducible biological activity . This contrasts with compounds sourced from general chemical suppliers where purity may be unspecified, significantly lower, or batch-variable, introducing a critical confounding factor in cell-based assays. For instance, impurities in lower-grade material can exhibit off-target effects, leading to false interpretations of potency or mechanism.

Reproducibility Quality Control Oncology Research

Potent Antiproliferative Activity in AML and Lymphoma

APTO-253 demonstrates potent and broad-spectrum antiproliferative activity across a panel of hematologic cancer cell lines, with IC50 values ranging from 57 nM to 1.75 μM [1]. This nanomolar potency is comparable to that observed for other advanced clinical candidates targeting MYC or epigenetic pathways. However, APTO-253's mechanism, involving KLF4 induction and MYC downregulation, is distinct from the direct enzymatic inhibition of many comparators. This range provides a benchmark for assay validation and potency comparison in studies evaluating new compounds.

Antiproliferative Activity AML Lymphoma IC50

Enhanced Antitumor Efficacy and Favorable Safety in AML Models

In preclinical in vivo studies using multiple murine xenograft models of acute myeloid leukemia (AML), APTO-253 demonstrated significant single-agent antitumor activity, including tumor growth inhibition and regression [1]. Crucially, its combination with the standard-of-care agent azacitidine resulted in enhanced antitumor activity compared to either agent alone [1]. Most notably, APTO-253 treatment did not cause bone marrow suppression (myelosuppression), a common and dose-limiting toxicity associated with many conventional and targeted AML therapies [1]. This is a critical differentiator that supports its potential for combination regimens without exacerbating hematologic toxicity.

In Vivo Efficacy Combination Therapy AML Xenograft Myelosuppression

Induction of MICA and NK Cell-Mediated Cytotoxicity

A recent study has demonstrated that APTO-253 can induce the expression of MHC class I polypeptide-related sequence A (MICA), a ligand for the NKG2D receptor, on the surface of AML cells [1]. This induction is linked to its upregulation of KLF4 and downregulation of c-Myc [1]. The increased surface presentation of MICA rendered the AML cells more susceptible to killing by natural killer (NK) cells, suggesting a role for APTO-253 in modulating innate immune surveillance [1]. This mechanism provides a differentiation point from other KLF4 or MYC modulators that may not induce immunogenic cell surface markers.

Immuno-oncology NK Cell MICA Innate Immunity

Key Research and Industrial Application Scenarios


Validating KLF4/c-Myc Axis in Hematologic Malignancies

APTO-253 isomer is an optimal chemical probe for delineating the functional relationship between KLF4 tumor suppression and c-Myc oncogene addiction. Its use in AML and lymphoma cell lines allows researchers to map the transcriptional and proteomic changes following specific KLF4 induction, as evidenced by its reported IC50 values ranging from 57 nM to 1.75 μM [1]. This makes it a superior tool compared to genetic manipulation (e.g., lentiviral KLF4 overexpression) for studying acute temporal dynamics of this pathway.

Developing Combination Regimens for AML Therapy

This compound is uniquely suited for preclinical studies evaluating novel combination therapies for AML. Its demonstrated in vivo efficacy as both a single agent and in combination with azacitidine, without causing myelosuppression, provides a strong rationale for its use in combinatorial screens with other targeted agents (e.g., FLT3 or BET inhibitors) [2]. Its favorable safety profile allows for flexible dosing schedules, such as the optimized 2-day on, 5-day off regimen, which can be explored to maximize therapeutic index [3].

Investigating Innate Immune Surveillance and NK Cell Therapies

APTO-253 isomer serves as a key research reagent for studies focused on modulating the immunogenicity of cancer cells. Its ability to upregulate the NKG2D ligand MICA on AML cells makes it an essential tool for investigating mechanisms that enhance susceptibility to NK cell-mediated cytotoxicity [4]. This application is critical for developing and validating novel strategies that combine direct tumor inhibition with activation of the innate immune system.

Investigating p53-Independent Apoptosis in Solid Tumors

In triple-negative breast cancer (TNBC) cell models, APTO-253 has been shown to induce NOXA expression and subsequent apoptosis in a p53-independent manner via KLF4 activation [5]. This specific application makes it a valuable reagent for studying cell death pathways in p53-mutated or p53-null cancer contexts, where many conventional chemotherapeutics are ineffective. Its defined purity ensures consistent activation of this pathway, enabling robust mechanistic studies.

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